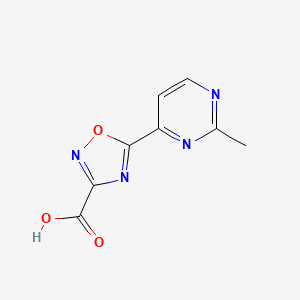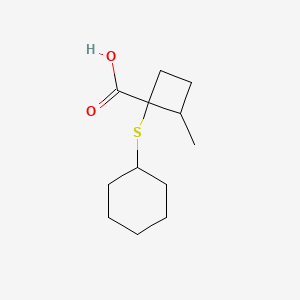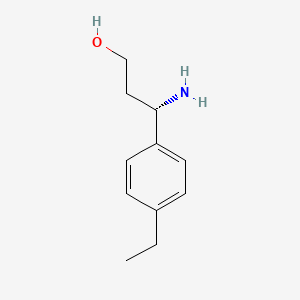![molecular formula C10H15NS B13073457 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired thieno[3,2-C]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives.
科学研究应用
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine involves its interaction with molecular targets such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various signaling pathways . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the kinase protein.
相似化合物的比较
Similar Compounds
- 4-Methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
- Thieno[2,3-C]pyridine derivatives
- Thieno[3,4-B]pyridine derivatives
Uniqueness
4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thieno[3,2-C]pyridine ring system can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
属性
分子式 |
C10H15NS |
|---|---|
分子量 |
181.30 g/mol |
IUPAC 名称 |
4-ethyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-3-10(2)8-5-7-12-9(8)4-6-11-10/h5,7,11H,3-4,6H2,1-2H3 |
InChI 键 |
MPJFLENMVISKIX-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=C(CCN1)SC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)







![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)


